Ethyl pentanimidate hydrochloride
Description
Ethyl pentanimidate hydrochloride (C₇H₁₆ClNO) is an imidate ester hydrochloride, primarily used in organic synthesis as a reagent for introducing amidine groups or facilitating cyclization reactions. Both compounds belong to the imidate ester class, characterized by an imino ether functional group and a hydrochloride salt.
Properties
IUPAC Name |
ethyl pentanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-5-6-7(8)9-4-2;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVSXTNEASHWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=N)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl pentanimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl pentanoate with ammonia, followed by treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Ethyl pentanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl pentanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the pentanimidate group into various molecules.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: this compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a building block for more complex chemical compounds.
Mechanism of Action
The mechanism by which ethyl pentanimidate hydrochloride exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Methyl Pentanimidate Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO |
| Average Mass | 151.634 g/mol |
| ChemSpider ID | 16182958 |
| Applications | Amidination, imidazole synthesis |
Comparison :
- Reactivity : Mthis compound is extensively used in cyclization reactions to form imidazoles (e.g., losartan intermediates) via amidine intermediates . This compound likely follows a similar pathway but may exhibit slower reaction rates due to steric hindrance from the ethyl group.
- Solubility : Methyl derivatives generally have higher solubility in polar solvents compared to ethyl analogs.
Glycine Ethyl Ester Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₀ClNO₂ |
| Applications | Peptide synthesis, protection of amino groups |
Comparison :
- Functional Groups: Glycine ethyl ester hydrochloride is an amino acid ester, whereas this compound is an imidate ester. The former is used in peptide coupling, while the latter specializes in amidine formation .
- Reactivity: Imidates (e.g., ethyl pentanimidate) are more reactive toward nucleophiles due to their electron-deficient imino group, enabling efficient amidination.
H-Series Inhibitors (e.g., H-7, H-8 Hydrochlorides)
| Compound | Structure | Primary Use |
|---|---|---|
| H-7 Hydrochloride | Isoquinoline sulfonamide | Protein kinase inhibition |
| H-8 Hydrochloride | Isoquinoline sulfonamide | cAMP-dependent kinase inhibition |
Comparison :
- Structural Differences : H-series inhibitors are sulfonamide-based, whereas this compound is an imidate ester. The former targets enzymatic activity, while the latter is a synthetic intermediate.
- Salt Forms : Both utilize hydrochloride salts to enhance stability and solubility, a common strategy in pharmaceutical chemistry .
Biological Activity
Ethyl pentanimidate hydrochloride, with the molecular formula and a molecular weight of 165.66 g/mol, is an organic compound classified as an ester derivative of pentanimidic acid. Its unique structure allows it to participate in various chemical reactions, particularly as a nucleophile due to the presence of the imidate functional group. This compound is of interest in both organic synthesis and medicinal chemistry due to its potential biological applications.
This compound exhibits several notable chemical properties:
- Nucleophilic Substitution : The imidate group allows for nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols, leading to various derivatives.
- Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate, and reduced to yield primary amines with reducing agents such as lithium aluminum hydride.
The biological activity of this compound primarily stems from its ability to act as a nucleophile. This property enables it to interact with electrophilic centers in biomolecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context of its application in biochemical research or drug development.
Applications in Research and Medicine
This compound has a wide range of applications:
- Organic Synthesis : It serves as a reagent for introducing the pentanimidate group into various molecules, which is useful in synthetic organic chemistry.
- Biochemical Modifications : The compound can be employed in modifying biomolecules such as proteins and nucleic acids, aiding in studies related to their structure and function.
- Drug Development : There is ongoing exploration into its potential use for synthesizing pharmaceutical intermediates, highlighting its relevance in medicinal chemistry.
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing some structural and reactivity differences:
| Compound Name | Functional Group | Reactivity Type | Notable Applications |
|---|---|---|---|
| This compound | Imidate | Nucleophilic substitution | Organic synthesis, drug development |
| Ethyl Acetate | Ester | Nucleophilic acyl substitution | Solvent, flavoring agent |
| Methyl Butyrate | Ester | Nucleophilic acyl substitution | Flavoring agent |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


